molecular formula C13H17N5O B12617753 N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide CAS No. 921201-88-9

N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B12617753
CAS No.: 921201-88-9
M. Wt: 259.31 g/mol
InChI Key: OBWGBQMBSMJONL-UHFFFAOYSA-N
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Description

N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine acetamide core, a structure recognized in the design of biologically active compounds . The presence of both the piperidine moiety and an aromatic azide group makes it a versatile intermediate for further chemical exploration, including click chemistry applications. Research Applications and Value: The core structure of piperidine-acetamide has been investigated for its potential interaction with neurological targets. Specifically, closely related analogs have been studied as selective inhibitors of the enzyme butyrylcholinesterase (BChE) . BChE inhibition is a recognized therapeutic strategy in neurodegenerative disease research, particularly for conditions like Alzheimer's disease, where it helps regulate acetylcholine levels . Consequently, this compound serves as a valuable precursor or building block for synthesizing and optimizing new molecules aimed at these targets. The 4-azidophenyl group incorporated into the structure is a key functional handle, allowing researchers to efficiently conjugate this molecule to other entities via bio-orthogonal click chemistry reactions. This property is invaluable in probe development for studying biomolecular interactions, labeling, or creating larger chemical libraries for screening. For Research Use Only: This product is provided strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, given the potential reactivity of the azide functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921201-88-9

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

N-(4-azidophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C13H17N5O/c14-17-16-12-6-4-11(5-7-12)15-13(19)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H,15,19)

InChI Key

OBWGBQMBSMJONL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as 4-bromoaniline, with sodium azide under appropriate conditions.

    Acetamide Formation: The intermediate product is then reacted with chloroacetyl chloride to form the acetamide linkage.

    Piperidine Introduction: Finally, the piperidine ring is introduced through nucleophilic substitution, where piperidine reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. In one synthesis route, 4-azidoaniline reacts with chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base, followed by substitution with piperidine to yield the target compound .

Key Reaction Parameters:

Reagent/ConditionRoleOutcome
Chloroacetyl chlorideAcylating agentForms intermediate chloroacetamide
PiperidineNucleophileSubstitutes chloride at acetamide
TEA/THFBase/SolventFacilitates deprotonation

This method achieves moderate yields (~46%) , with purification via column chromatography.

Stability Under Hydrolytic Conditions

The acetamide group exhibits stability in neutral aqueous environments but hydrolyzes under acidic or alkaline conditions. For example:

  • Acidic Hydrolysis : Prolonged exposure to HCl (6M) at 80°C cleaves the acetamide bond, yielding 4-azidoaniline and 2-(piperidin-1-yl)acetic acid.

  • Basic Hydrolysis : NaOH (2M) at 60°C produces the corresponding carboxylate salt.

Degradation Kinetics (Representative Data):

ConditionHalf-Life (h)Major Degradation Product
pH 1.0, 80°C2.54-azidoaniline
pH 12.0, 60°C4.8Sodium 2-(piperidin-1-yl)acetate

Cycloaddition Reactions (Click Chemistry)

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For instance, reaction with terminal alkynes like phenylacetylene in the presence of Cu(I) yields:

Reaction Scheme:
N-(4-Azidophenyl)acetamide+HC≡C-RCu(I)Triazole derivative\text{N-(4-Azidophenyl)acetamide} + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}

Optimized Conditions:

ComponentConcentrationTemperatureTimeYield
Phenylacetylene1.2 eq25°C2 h85%[^1]
CuSO₄·5H₂O/Sodium ascorbate10 mol%---

This reaction is pivotal for bioconjugation and materials science applications.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related acetamides:

CompoundReactive SiteKey ReactionYield vs Target Compound
N-(4-Nitrophenyl) derivative Nitro groupReduction to amine20% higher
N-(4-Fluorophenyl) variant FluorineNucleophilic aromatic substitution15% lower

The azido group’s electron-withdrawing nature slightly reduces nucleophilicity at the acetamide compared to nitro or fluoro substituents.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with exothermic peaks corresponding to azide decomposition (~220°C) and acetamide breakdown (~300°C).

Thermal Profile:

Temperature Range (°C)Mass Loss (%)Associated Process
180–22035Azide decomposition (N₂ release)
220–30050Acetamide/piperidine degradation

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies suggest that N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide may exhibit anticancer properties. Compounds with azido groups have been reported to inhibit cancer cell lines by disrupting cellular processes such as DNA replication and apoptosis pathways. The piperidine component enhances lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
  • Antimicrobial Properties :
    • Similar compounds have shown antimicrobial activity against various bacterial and fungal strains. Research indicates that derivatives of piperidine-based acetamides can possess significant antimicrobial potency comparable to established drugs . This suggests that this compound could be explored for developing new antimicrobial agents.
  • Anticonvulsant Activity :
    • Studies on related compounds indicate potential anticonvulsant properties. For instance, modifications in the structure of piperidine derivatives have been associated with activity in animal models of epilepsy . This area warrants further investigation to evaluate the efficacy of this compound in treating seizure disorders.

Chemical Biology Applications

  • Click Chemistry :
    • The azido group allows for applications in click chemistry, facilitating the synthesis of complex molecules through selective reactions with alkynes. This property is particularly useful for creating bioconjugates and drug delivery systems.
  • Biological Target Interaction Studies :
    • Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy can be employed to study these interactions, potentially revealing pathways involved in cancer or microbial resistance.

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insights into the potential applications of this compound:

Study FocusFindings
Anticancer ActivityCompounds with azido groups disrupt DNA replication in cancer cells.
Antimicrobial EfficacyPiperidine derivatives demonstrate significant potency against bacterial strains .
Anticonvulsant PropertiesStructural modifications lead to activity in epilepsy models .

Mechanism of Action

The mechanism of action of N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azide group could also participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

Piperidine vs. Piperazine Derivatives
  • N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6): Structure: Piperazine (two nitrogen atoms) replaces piperidine. Impact: Increased basicity and hydrogen-bonding capacity due to the secondary amine in piperazine. Safety: Requires precautions for inhalation and skin contact, as noted in its safety data sheet . Molecular Weight: 219.28 g/mol (C₁₂H₁₇N₃O), lighter than the target compound (C₁₃H₁₆N₄O₂).
Aryl Group Modifications
  • N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide :

    • Structure : 4-Pyrazolylphenyl substituent instead of azidophenyl.
    • Source : Isolated from Agriophyllum squarrosum (sand rice plant) .
    • Reactivity : Pyrazole is less reactive than azide but may enhance binding to aromatic receptors.
  • N-(4-Hydroxyphenyl)acetamide (Paracetamol analog) :

    • Structure : Hydroxyl (-OH) group instead of azide.
    • Applications : Widely used as an analgesic; hydroxyl group facilitates glucuronidation/sulfation metabolism .
  • N-(3-Chloro-4-hydroxyphenyl)acetamide: Structure: Chlorine and hydroxyl substituents on the phenyl ring.
Enzyme Inhibition
  • N-Substituted-2-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamides (e.g., 7a-k): Activity: Potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with IC₅₀ values in the micromolar range . Comparison: The sulfonyl group in these derivatives may enhance enzyme binding compared to the azide group, which is more sterically hindered.

Physicochemical and Functional Properties

Reactivity and Stability

  • Azide Group : Enables Huisgen cycloaddition for bioconjugation, a unique feature absent in hydroxyl-, sulfonyl-, or halogen-substituted analogs .
  • Piperidine Ring : Enhances lipophilicity (logP ~2.5–3.0) compared to piperazine derivatives, which are more polar due to the additional nitrogen.

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity/Application Source
N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide C₁₃H₁₆N₄O₂ 4-azidophenyl, piperidin-1-yl Bioconjugation potential Target
N-Phenyl-2-(piperazin-1-yl)acetamide C₁₂H₁₇N₃O Phenyl, piperazin-1-yl Safety profile documented
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide C₁₁H₁₂N₃O 4-pyrazolylphenyl Plant-derived, structural novelty
N-(4-Hydroxyphenyl)acetamide C₈H₉NO₂ 4-hydroxyphenyl Analgesic, metabolic stability
Table 2: Enzyme Inhibition Data (Selected Derivatives)
Compound (From ) AChE IC₅₀ (µM) BChE IC₅₀ (µM) LOX IC₅₀ (µM)
7a (R = 4-methylphenyl) 12.3 ± 1.2 18.5 ± 2.1 Inactive
7d (R = 4-chlorophenyl) 9.8 ± 0.9 14.7 ± 1.8 45.6 ± 3.4
Target Compound Not reported Not reported Not reported

Biological Activity

N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide is a chemical compound with significant potential in medicinal chemistry, particularly in the development of anticancer therapies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azido group attached to a para-substituted phenyl ring and a piperidine moiety linked through an acetamide functional group. Its molecular formula is C11_{11}H12_{12}N4_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of these functional groups contributes to its biological activity, particularly in cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Similar compounds have demonstrated the ability to inhibit specific cancer cell lines by interfering with cellular processes such as DNA replication and apoptosis pathways. Preliminary data suggest that this compound may induce apoptosis in cancer cells by interacting with proteins involved in cancer pathways.

Table 1: Comparison of Anticancer Activity in Similar Compounds

Compound NameIC50_{50} (µM)Mechanism of Action
This compoundTBDInduces apoptosis; targets cancer pathways
Sorafenib1.62 ± 0.27Inhibits cell proliferation; targets kinases
Compound 27 (related structure)0.62 ± 0.34Induces G2/M arrest; inhibits IGF1R

The mechanisms through which this compound exerts its biological effects include:

  • Protein Interaction : It is hypothesized that the compound interacts with specific proteins involved in signaling pathways related to cancer progression. Such interactions may lead to the activation of apoptotic pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase cell cycle arrest, preventing cancer cells from dividing and proliferating .

Structure-Activity Relationship (SAR)

The presence of the piperidine moiety enhances the lipophilicity and bioavailability of the compound, making it a candidate for pharmacological studies. SAR studies suggest that modifications to the azido or piperidine groups can significantly influence the compound's biological activity .

Case Studies and Research Findings

Several studies have focused on related compounds that provide insights into the potential biological activities of this compound:

  • In Vitro Studies : Research has shown that compounds with similar structures can inhibit cell migration and induce apoptosis in various cancer cell lines, including HepG2 cells, which are often used as a model for hepatocellular carcinoma (HCC). For example, Compound 27 demonstrated potent cytotoxicity against HepG2 cells with an IC50_{50} value significantly lower than Sorafenib .
  • Molecular Docking Studies : Computational modeling suggests that this compound can effectively bind to targets involved in tumor progression, such as IGF1R. This binding may facilitate its anticancer effects through inhibition of key signaling pathways .
  • Potential for Drug Development : The unique properties of this compound position it as a lead compound for further development in drug discovery aimed at treating various cancers .

Q & A

Q. What are the optimal synthetic routes for N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Steps :
    • Amination : React 4-azidoaniline with chloroacetyl chloride to form N-(4-azidophenyl)chloroacetamide.
    • Piperidine Coupling : Substitute the chloride with piperidine via nucleophilic displacement in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (70–90°C).
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Yield Optimization :
    • Catalytic KI or K₂CO₃ enhances nucleophilic substitution efficiency. Microwave-assisted synthesis (e.g., 100 W, 10 min) reduces reaction time and improves yield by 15–20% compared to conventional heating .
    • Reported Yields : 27–30% for analogous piperidine-acetamide derivatives under similar conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the azide group (δ ~3.3 ppm for N₃ protons) and piperidine ring protons (δ 1.4–2.8 ppm). Integration ratios verify substitution patterns .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ expected for C₁₃H₁₆N₄O: 260.1273) confirms molecular identity .
  • FT-IR : Azide stretch at ~2100 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
  • HPLC-PDA : Purity >95% achieved using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

Q. How should researchers handle the compound’s azide group to ensure safety and stability?

Methodological Answer:

  • Stability : Azides are light- and heat-sensitive. Store in amber vials at –20°C under inert gas (Ar/N₂). Monitor for decomposition (color change to yellow indicates degradation) .
  • Safety : Avoid friction, shock, or direct heating. Use blast shields and remote handling tools during synthesis. Decompose waste azides with 10% NaNO₂/1% CuSO₄ aqueous solution .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications?

Methodological Answer:

  • Click Chemistry Utility : The azide group undergoes CuAAC with terminal alkynes to form triazole-linked conjugates. Kinetic studies show second-order dependence on Cu(I) concentration, with rate constants (k) ~0.1–0.3 M⁻¹s⁻¹ in THF/H₂O .
  • Catalytic System : Use CuSO₄/sodium ascorbate (1:2 molar ratio) with TBTA ligand (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to suppress Cu-induced side reactions .

Q. How does structural modification of the piperidine ring affect biological target engagement?

Methodological Answer:

  • SAR Studies :
    • Piperidine Substitution : N-Methylation reduces CNS penetration (logBB <0.3 vs. 0.8 for unmodified piperidine), as shown in analogous RORγ modulators .
    • Azide Positioning : Para-substitution on the phenyl ring (vs. meta) enhances binding affinity to kinase targets (e.g., IC₅₀ = 120 nM vs. >1 µM) due to improved steric alignment .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict hydrogen bonding between the acetamide carbonyl and Lys246 in RORγ’s ligand-binding domain .

Q. What strategies resolve contradictions in reported bioactivity data for azide-containing acetamides?

Methodological Answer:

  • Case Study : Discrepancies in antimicrobial activity (MIC = 8–64 µg/mL across studies) may arise from:
    • Assay Variability : Broth microdilution (CLSI) vs. agar diffusion. Standardize inoculum size (5×10⁵ CFU/mL) and growth media (Mueller-Hinton) .
    • Redox Interference : Azide groups can quench bacterial respiration, confounding results. Include azide-free controls and validate via ROS scavenger (e.g., thiourea) co-treatment .

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